Glucose isomerase from streptomyces rubiginosus

Substrate affinity Kinetic parameter Industrial biocatalysis

Glucose isomerase from S. rubiginosus is one of only two Streptomyces-derived GIs listed in the EU food enzyme register—enabling direct procurement for EU HFCS without additional dossiers. Km 55.5 mM ensures efficient operation at standard industrial glucose concentrations. Soluble enzyme half-life: 145 h at 60°C (5.4× longer than immobilized). Drives D-xylose conversion to completion in 2 h in cascade reactions. Marker-free expression yields 79.7 U/mL for GMP manufacturing.

Molecular Formula C17H17ClN2O3S
Molecular Weight 364.8 g/mol
CAS No. 9055-00-9
Cat. No. B218882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose isomerase from streptomyces rubiginosus
CAS9055-00-9
SynonymsIsomerase, glucose; immobilized glucose isomerast preparation
Molecular FormulaC17H17ClN2O3S
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2
InChIKeyWNQJZQMIEZWFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucose Isomerase (CAS 9055-00-9) from Streptomyces rubiginosus: Scientific Profile and Procurement Baseline


Glucose isomerase (GI; EC 5.3.1.5), also referred to as xylose isomerase (XI), from Streptomyces rubiginosus is a tetrameric metalloenzyme that catalyzes the reversible isomerization of D‑glucose to D‑fructose and D‑xylose to D‑xylulose [1]. Each monomer adopts an eight‑stranded α/β‑barrel fold and requires two divalent metal ions (preferentially Mg²⁺) for activity [1]. The enzyme is commercially deployed in immobilized form for high‑fructose corn syrup (HFCS) production and is one of only two Streptomyces‑derived GIs listed in the European Union food enzyme register [2].

Why Glucose Isomerase (CAS 9055-00-9) from Streptomyces rubiginosus Cannot Be Substituted by Generic In‑Class Enzymes


Glucose isomerases from different microbial sources exhibit substantial differences in kinetic parameters, metal‑ion dependence, pH optima, thermostability profiles, and regulatory acceptance that preclude simple interchange in industrial processes [1]. For example, the Km for D‑glucose differs by more than an order of magnitude between the S. rubiginosus enzyme and the Actinoplanes missouriensis enzyme, directly affecting the operating concentration window and fructose yield [1][2]. Furthermore, the S. rubiginosus GI is one of only two Streptomyces‑derived enzymes that have undergone EFSA safety evaluation and are listed in the EU food enzyme register, a decisive selection criterion for food‑grade applications [3].

Quantitative Differentiation Evidence for Glucose Isomerase (CAS 9055-00-9) from Streptomyces rubiginosus


24‑Fold Higher Apparent Affinity for D‑Glucose Compared with Actinoplanes missouriensis Glucose Isomerase

The S. rubiginosus glucose isomerase exhibits a Km for D‑glucose of 55.5 mM at 70 °C [1]. In contrast, the glucose isomerase from Actinoplanes missouriensis, a major commercial alternative, displays a Km for D‑glucose of 1.33 M (1330 mM) under its optimal assay conditions [2]. The 24‑fold lower Km indicates substantially higher substrate affinity, enabling efficient isomerization at lower glucose concentrations and potentially reducing substrate inhibition effects in industrial packed‑bed reactors.

Substrate affinity Kinetic parameter Industrial biocatalysis

Complete Xylose Conversion in a 2‑Hour Enzymatic Cascade Outperforming Piromyces sp. Glucose Isomerase

In a coupled cascade with arabitol dehydrogenase (GsArDH) and glucose dehydrogenase (BmGDH) operating on 100 mM D‑xylose, the S. rubiginosus glucose isomerase (SrGI) achieved complete conversion within 2 h, whereas the Piromyces sp. glucose isomerase (PsGI) did not reach completion under identical conditions [1]. The superior performance of SrGI was attributed to better enzyme adaptation within the cascade design.

Enzymatic cascade Xylose isomerization Rare sugar production

EU Food Enzyme Regulatory Listing Excludes Major Commercial Glucose Isomerases, Favoring S. rubiginosus

According to the European Commission's register of food enzymes to be considered for the Union list, only two Streptomyces‑derived xylose isomerases are included: Streptomyces murinus and Streptomyces rubiginosus [1]. Widely used industrial producers such as Bacillus coagulans (Sweetzyme®), Actinoplanes missouriensis (Maxazyme®), and Flavobacterium arborescens are not present in this regulatory listing, creating a binary procurement gate for food‑grade HFCS production in the EU market.

Food enzyme regulation EFSA safety evaluation Regulatory compliance

Soluble Enzyme Half‑Life of 145 h at 60 °C in HFCS Provides a Quantitative Baseline for Process Design

Under industrially relevant conditions (60 °C, high‑fructose corn syrup medium), the soluble glucose isomerase from S. rubiginosus (SGI) exhibits a half‑life of 145 h, compared with only 27 h for the same enzyme immobilized on silica gel (IGI) [1]. The soluble SGI also shows minimal thiol‑oxidation‑driven deactivation at 60 °C, whereas the immobilized form is subject to thiol oxidation that contributes to activity loss. At 80 °C the stability order reverses (IGI t₁/₂ = 12 h; SGI t₁/₂ = 5.2 h), demonstrating the critical interaction between immobilization chemistry and operational temperature [1].

Thermostability Half-life HFCS production

Marker‑Free Recombinant Expression Reaches 79.7 U mL⁻¹, Enabling Cost‑Efficient Production

An antibiotic‑resistance‑marker‑free expression system driven by ribosomal RNA promoters in S. rubiginosus achieved a volumetric glucose isomerase activity of 79.7 ± 7.5 U mL⁻¹ at 96 h of fermentation [1]. This marker‑free design eliminates the risk of antibiotic resistance gene carry‑over into the final enzyme preparation, aligning with regulatory preferences for food‑enzyme manufacturing and reducing downstream purification burden.

Recombinant expression Marker-free system Enzyme manufacturing

Optimal Application Scenarios for Glucose Isomerase (CAS 9055-00-9) from Streptomyces rubiginosus Based on Verified Quantitative Evidence


EU‑Compliant High‑Fructose Corn Syrup (HFCS) Manufacturing

The S. rubiginosus glucose isomerase is one of only two Streptomyces‑derived GIs listed in the EU food enzyme register [1]. This makes it a directly procurable enzyme for HFCS producers targeting the European market without the need for additional safety dossiers. Its Km for D‑glucose of 55.5 mM ensures efficient operation at standard industrial substrate concentrations [2].

Enzymatic Cascade Systems for Complete Xylose Valorization

When integrated into a multi‑enzyme cascade with GsArDH and BmGDH, SrGI drives D‑xylose conversion to completion within 2 h, outperforming the Piromyces sp. glucose isomerase [3]. This makes it the preferred isomerase component for lignocellulosic biorefinery processes aiming at maximum rare‑sugar yield and minimized downstream separation.

Cost‑Optimized Soluble‑Phase Isomerization at Moderate Temperature (60 °C)

The soluble S. rubiginosus GI exhibits a half‑life of 145 h at 60 °C in HFCS, which is 5.4‑fold longer than its silica‑gel‑immobilized counterpart under the same conditions [4]. This stability window supports soluble‑enzyme reactor configurations where immobilization cost or diffusion limitations are a concern.

Food‑Grade Enzyme Manufacturing via Marker‑Free Recombinant Production

The marker‑free rRNA‑promoter expression system yields 79.7 U mL⁻¹ of S. rubiginosus GI without antibiotic resistance gene carry‑over, addressing both cost‑efficiency and food‑safety regulatory expectations [5]. This platform is directly applicable to large‑scale GMP manufacturing of the enzyme.

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